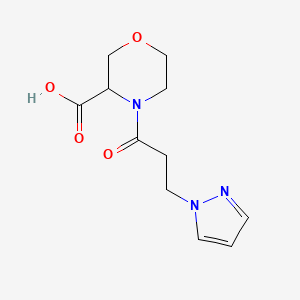![molecular formula C12H15N3O4 B7581318 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid, also known as MPAC, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPAC is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. In
Mécanisme D'action
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid works by inhibiting the activity of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid increases the levels of these hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been shown to improve glycemic control in patients with type 2 diabetes mellitus. In addition, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of other diseases such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid in lab experiments is its high potency as a DPP-4 inhibitor. However, one limitation is that 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid. One direction is to investigate the potential use of 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid in the treatment of other diseases such as cancer and Alzheimer's disease. Another direction is to explore the development of more selective DPP-4 inhibitors that do not have off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid and its mechanism of action.
Méthodes De Synthèse
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of morpholine-3-carboxylic acid with 2-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors such as 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-14-9(4-5-13-14)2-3-11(16)15-6-7-19-8-10(15)12(17)18/h2-5,10H,6-8H2,1H3,(H,17,18)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJZCKKHMLTGJP-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

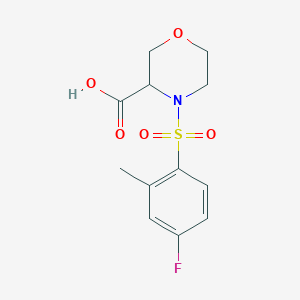

![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
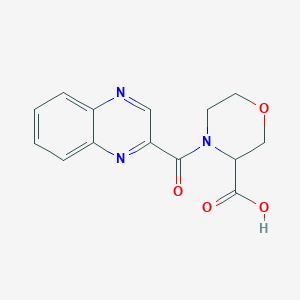
![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
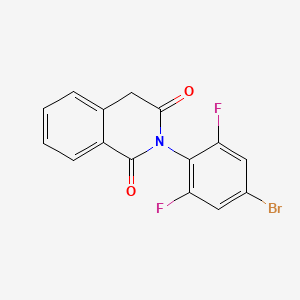
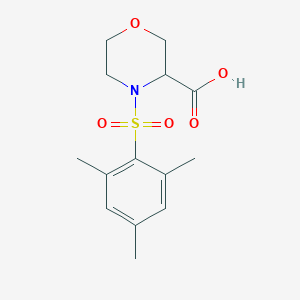
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)

